molecular formula C28H41NS B082127 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine CAS No. 10538-33-7

3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine

Cat. No.: B082127
CAS No.: 10538-33-7
M. Wt: 423.7 g/mol
InChI Key: VZXJHQBFMJESBV-UHFFFAOYSA-N
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Description

3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine: is an organic compound belonging to the phenothiazine class. This compound is characterized by its bulky tert-octyl groups at the 3 and 7 positions of the phenothiazine core, which significantly influence its chemical properties and applications. Phenothiazines are known for their diverse applications in pharmaceuticals, dyes, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with phenothiazine as the core structure.

    Alkylation Reaction: The introduction of the 1,1,3,3-tetramethylbutyl groups is achieved through an alkylation reaction. This involves the reaction of phenothiazine with 1,1,3,3-tetramethylbutyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to ensure complete substitution.

Industrial Production Methods:

In an industrial setting, the synthesis of 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine follows similar steps but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the phenothiazine core to its corresponding phenothiazine dihydro form. Reducing agents such as lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: The bulky tert-octyl groups can participate in electrophilic aromatic substitution reactions, although steric hindrance may limit the reactivity.

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA, acetic acid as solvent.

    Reduction: LiAlH₄, THF as solvent.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro-phenothiazine derivatives.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in transition metal catalysis due to its unique steric and electronic properties.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacology: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties. This specific compound is studied for its potential neuroprotective effects.

    Biological Probes: Used in research to study cellular processes due to its fluorescent properties.

Industry:

    Dyes and Pigments: Utilized in the production of dyes due to its stable chromophore.

    Stabilizers: Acts as a stabilizer in polymer chemistry to prevent degradation.

Mechanism of Action

The mechanism by which 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine exerts its effects is primarily through interaction with biological membranes and proteins. The bulky tert-octyl groups enhance lipophilicity, allowing the compound to integrate into lipid bilayers and affect membrane fluidity. This can influence various cellular processes, including signal transduction and ion transport.

Comparison with Similar Compounds

  • 3,7-Di-tert-butyl-10H-phenothiazine
  • 3,7-Di-tert-octyl-10H-phenothiazine
  • 3,7-Di-tert-pentyl-10H-phenothiazine

Comparison:

  • Steric Effects: The size of the alkyl groups significantly affects the compound’s reactivity and solubility. 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine, with its larger tert-octyl groups, exhibits greater steric hindrance compared to its tert-butyl and tert-pentyl analogs.
  • Lipophilicity: The tert-octyl groups confer higher lipophilicity, enhancing membrane permeability and potentially increasing biological activity.
  • Reactivity: The increased steric bulk can reduce the compound’s reactivity in electrophilic aromatic substitution reactions compared to smaller alkyl-substituted phenothiazines.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3,7-bis(2,4,4-trimethylpentan-2-yl)-10H-phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NS/c1-25(2,3)17-27(7,8)19-11-13-21-23(15-19)30-24-16-20(12-14-22(24)29-21)28(9,10)18-26(4,5)6/h11-16,29H,17-18H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXJHQBFMJESBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C(C)(C)CC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147103
Record name 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
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Molecular Weight

423.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10538-33-7
Record name 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10538-33-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-bis(1,1,3,3-tetramethylbutyl)-10H-phenothiazine
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